2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine Hydrochloride
Description
Molecular Geometry and Spirocyclic Architecture
The molecular structure of 2',3'-dihydrospiro[cyclopropane-1,1'-inden]-2-amine hydrochloride (C₁₁H₁₄ClN) features a spirocyclic architecture comprising a cyclopropane ring fused to a 2,3-dihydroindene system. The spiro junction occurs at the cyclopropane carbon (C1) and the indene carbon (C9), creating a rigid, non-planar geometry. Bond lengths within the cyclopropane ring measure approximately 1.50–1.53 Å, consistent with typical strained cyclopropane systems. The indene moiety adopts a nearly planar conformation, with bond lengths of 1.40–1.42 Å for aromatic C–C bonds and 1.47–1.49 Å for the saturated C–C bonds in the dihydroindene portion.
The dihedral angle between the cyclopropane plane and the indene ring system ranges from 85° to 89°, as observed in analogous spirocyclopropane derivatives. This angular strain contributes to the compound’s unique reactivity and stereoelectronic properties. The amine group (-NH₂) at position 2 of the cyclopropane ring participates in hydrogen bonding with the chloride counterion, further stabilizing the crystal lattice.
Properties
IUPAC Name |
spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c12-10-7-11(10)6-5-8-3-1-2-4-9(8)11;/h1-4,10H,5-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLSPNMAUPKLTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2N)C3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
The spiro[cyclopropane-1,1'-indene] core is synthesized through a multicomponent annulation involving 1,3-indanedione, aldehydes, and vinyl sulfoxonium ylides. This method, adapted from α,β-unsaturated ketone cyclopropanation strategies, proceeds via a Michael addition-initiated [2+1] ring closure. Key steps include:
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Enolate Formation : L-Proline catalyzes the condensation of 1,3-indanedione with aldehydes, generating a conjugated enolate.
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Ylide Addition : The vinyl sulfoxonium ylide acts as a methylene donor, attacking the enolate to form the cyclopropane ring.
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Precipitation Isolation : The product precipitates in methanol, enabling facile isolation without chromatography.
Experimental Protocol
Table 1: Substrate Scope for [2+1] Cyclopropanation
| Aldehyde Substituent | Ylide | Product Yield | Purity (HPLC) |
|---|---|---|---|
| Phenyl | 1a | 89% | >99% |
| p-Tolyl | 1a | 87% | 98% |
| 4-Fluorophenyl | 1a | 85% | 97% |
CuH-Catalyzed Hydroamination of Cyclopropene Intermediates
Optimization Insights
Table 2: Hydroamination Efficiency with Varied Cyclopropenes
| Cyclopropene Substituent | ee (%) | Yield (%) |
|---|---|---|
| Phenyl | 92 | 75 |
| 4-Methoxyphenyl | 89 | 72 |
| 2-Naphthyl | 85 | 68 |
Reductive Amination of Spirocyclic Ketones
Two-Step Functionalization
Spiro[cyclopropane-1,1'-indene]-1',3'-dione intermediates (from Method 1) are converted to amines via selective ketone reduction and reductive amination:
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Ketone Reduction : LiAlH4 reduces one ketone to a secondary alcohol.
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Reductive Amination : The remaining ketone reacts with ammonium acetate under hydrogenation conditions.
Critical Parameters
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Reduction Step : LiAlH4 in THF (0°C, 3 hours) achieves >95% conversion.
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Amination : Pd/C (10 wt%), H2 (50 psi), ethanol, 12 hours.
Comparative Analysis of Methodologies
Efficiency and Scalability
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Method 1 offers high yields but requires subsequent steps to introduce the amine.
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Method 2 provides enantioselectivity but demands specialized ligands.
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Method 3 is scalable but involves hazardous reagents (LiAlH4).
Table 3: Method Comparison
| Metric | [2+1] Annulation | CuH Hydroamination | Reductive Amination |
|---|---|---|---|
| Total Yield | 85% | 75% | 65% |
| Stereoselectivity | N/A | >90% ee | Racemic |
| Chromatography Steps | 0 | 1 | 2 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride undergoes various types of chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted amines.
Scientific Research Applications
2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The spirocyclic structure may contribute to its unique binding properties and selectivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The spirocyclopropane-indene scaffold is versatile, with derivatives differing in substituents and ring systems. Key analogs include:
Key Observations :
- Bromo and Fluoro Substituents: Bromine increases molecular weight and electrophilicity, making the analog suitable for cross-coupling reactions .
- Methoxy Group: The 6'-methoxy derivative (C₁₂H₁₆ClNO) shows increased polarity, enhancing aqueous solubility compared to the parent compound .
- Naphthalene Fusion : Replacing indene with naphthalene (C₁₂H₁₅N·HCl) introduces a larger aromatic system, which may alter binding affinity in biological targets due to π-π stacking interactions .
Analog Syntheses:
Comparison :
Physicochemical and Spectral Properties
NMR Data Comparison:
Biological Activity
2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine Hydrochloride is a unique compound characterized by its spirocyclic structure, which combines a cyclopropane ring with an indene moiety. Its molecular formula is and it has garnered attention in medicinal chemistry due to its promising biological activities, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1), which plays a significant role in cancer pathways and epigenetic regulation.
- Molecular Formula : C₁₁H₁₄ClN
- Molecular Weight : 195.69 g/mol
- CAS Number : 1423030-97-0
Research indicates that this compound exhibits potent inhibitory activity against LSD1. The compound's structural features may enhance its selectivity and potency compared to other known inhibitors. In vitro studies have demonstrated significant binding affinity to LSD1, with reported IC50 values reflecting effective inhibition.
Inhibition of LSD1
The compound has been evaluated for its efficacy as an LSD1 inhibitor. Studies have shown that it effectively inhibits LSD1 with a notable IC50 value, indicating its potential use in cancer therapeutics targeting epigenetic modifications.
Antimicrobial Activity
In addition to its role as an epigenetic modulator, preliminary studies suggest that derivatives of compounds with similar structures exhibit antimicrobial properties. For example, cyclopropane-containing compounds have been noted for their antibacterial and antifungal activities.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Methyl-2',3'-dihydrospiro[cyclopropane-1,1'-inden]-2-amine | Methyl substitution on the aromatic ring | Moderate LSD1 inhibition | Enhanced lipophilicity |
| 2',3'-Dihydrospiro[cyclobutane-1,1'-indene]-2-amine | Cyclobutane instead of cyclopropane | Lower potency against LSD1 | Different ring strain effects |
| 3',4'-Dimethoxy-2',3'-dihydrospiro[cyclopropane-1,1'-inden]-2-amine | Methoxy groups on the aromatic ring | Increased potency against LSD1 | Potentially better bioavailability |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound. For instance, research published in MDPI highlighted the synthesis of amide derivatives containing cyclopropane structures and their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through microdilution methods, revealing moderate to strong antibacterial activity among several derivatives.
Example Findings:
- Antibacterial Activity : Certain derivatives showed MIC values as low as 32 μg/mL against Staphylococcus aureus.
- Antifungal Activity : Compounds exhibited significant antifungal properties with MIC values indicating effective inhibition against Candida albicans.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine Hydrochloride to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including spiro ring formation and amine functionalization. For example, Friedel-Crafts acylation and hydrogenation steps can introduce substituents to the indene moiety . Use of protective groups (e.g., Boc for amines) minimizes side reactions. Purification via recrystallization or chromatography is critical, as cyclopropane derivatives often exhibit stereochemical complexity . Solubility in polar solvents (enhanced by the hydrochloride salt) facilitates reaction monitoring via HPLC or LC-MS .
Q. How can structural characterization of this compound be performed to confirm its spirocyclic and cyclopropane features?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can resolve cyclopropane ring protons (δ ~0.5–2.0 ppm) and spiro junction carbons (distinct coupling patterns) .
- X-ray Crystallography : Resolves spatial arrangement of the spiro[cyclopropane-indene] system, confirming bond angles and ring strain .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHNCl) and isotopic patterns .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer : The hydrochloride salt improves aqueous solubility, making it suitable for in vitro assays (e.g., PBS buffer at pH 7.4). Stability studies should assess degradation under light, temperature (4°C to 37°C), and oxidative conditions. Use LC-MS to detect decomposition products (e.g., cyclopropane ring opening or amine oxidation) .
Q. How can researchers screen the biological activity of this compound in early-stage pharmacological studies?
- Methodological Answer :
- Target-Based Assays : Use enzyme-linked assays (e.g., kinases, GPCRs) to evaluate binding affinity.
- Cell Viability Assays : Test cytotoxicity in cancer/normal cell lines (IC values).
- ADME Profiling : Assess metabolic stability in liver microsomes and membrane permeability (Caco-2 models) .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this compound, given its chiral spiro center?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with optimized mobile phases (hexane:isopropanol gradients) .
- Asymmetric Synthesis : Employ chiral auxiliaries or catalysts during cyclopropanation (e.g., Simmons-Smith reaction with enantioselective ligands) .
- Circular Dichroism (CD) : Confirm absolute configuration post-separation .
Q. How can computational modeling predict the conformational strain and reactivity of the cyclopropane ring in this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry (B3LYP/6-31G* level) to quantify ring strain energy (~27–30 kcal/mol for cyclopropanes) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., docking to serotonin receptors) to rationalize structure-activity relationships .
Q. What experimental approaches address contradictions in biological data (e.g., varying IC values across assays)?
- Methodological Answer :
- Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors.
- Metabolite Identification : Use LC-HRMS to detect in situ modifications (e.g., N-oxidation) that alter activity .
- Proteomics : Identify off-target interactions via affinity pulldown/MS .
Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?
- Methodological Answer :
- Rodent Models : Administer via IV/PO routes; collect plasma/tissue samples at timed intervals.
- Bioanalysis : Quantify compound levels via LC-MS/MS, adjusting for matrix effects.
- Toxicokinetics : Monitor organ toxicity (histopathology) and blood-brain barrier penetration .
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Methodological Answer :
- Storage : -20°C in airtight, light-resistant containers under inert gas (N).
- Reconstitution : Use degassed solvents (e.g., DMSO for stock solutions) to minimize oxidation.
- Quality Control : Regularly validate purity via NMR and HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
